N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by the presence of benzothiazole rings
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity and their target has been identified as dpre1 .
Mode of Action
Benzothiazole derivatives have been found to inhibit the target dpre1, which could suggest a similar mode of action .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives affects the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
The inhibition of dpre1 by benzothiazole derivatives results in the disruption of cell wall biosynthesis in mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .
Cellular Effects
Some benzothiazole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and Aβ 1-42 aggregation, which are associated with Alzheimer’s disease .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1,3-benzothiazole-2-amine with 4-bromo-1,3-benzothiazole-6-carboxylic acid under specific conditions such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 4-hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS2/c1-13-2-8-18-20(10-13)28-22(25-18)14-3-6-16(7-4-14)24-21(26)15-5-9-17-19(11-15)27-12-23-17/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFPIYKQJCVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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